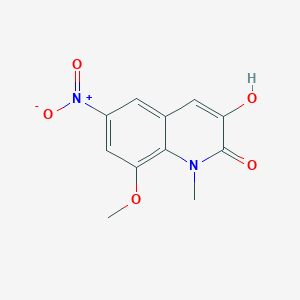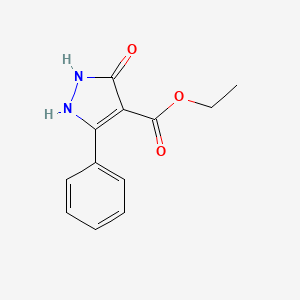
Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the use of acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the dehydration of 5-hydroxypyrazolines in the presence of pyridine and thionyl chloride in benzene .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, thionyl chloride, and various transition-metal catalysts. Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity .
Major Products
Major products formed from these reactions include 1,3,5-trisubstituted pyrazoles and other functionalized pyrazole derivatives .
Applications De Recherche Scientifique
Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agricultural chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies often employ computational methods to understand its binding affinity and interaction with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Phenyl-1H-pyrazol-3-yl)propanoic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 3-oxo-5-phenyl-1,2-dihydropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)9-10(13-14-11(9)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15) |
Clé InChI |
ATYCHORANHEZRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


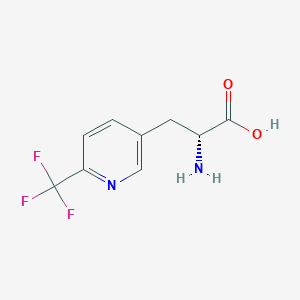
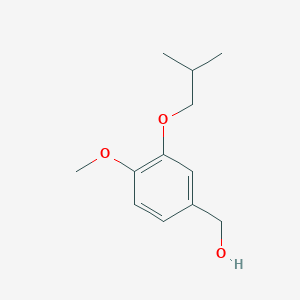
![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)
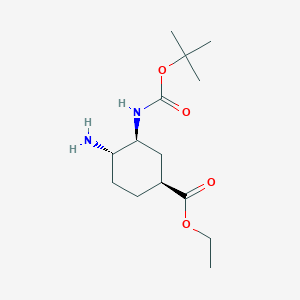

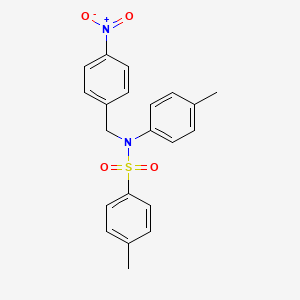
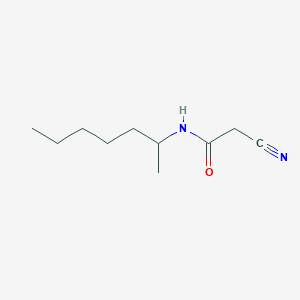
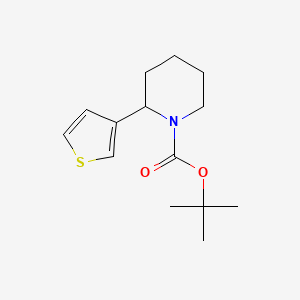

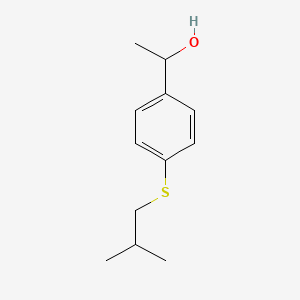
![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)
![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
